Methyl 2-(methylamino)quinoline-4-carboxylate

Description

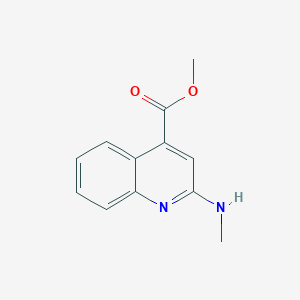

Methyl 2-(methylamino)quinoline-4-carboxylate is a quinoline derivative characterized by a methylamino (-NHCH₃) group at position 2 and a methyl ester (-COOCH₃) at position 4 of the quinoline ring. This compound belongs to a broader class of quinoline-based molecules known for their diverse pharmacological properties, including antimicrobial, anticancer, and P-glycoprotein inhibitory activities .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(methylamino)quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-13-11-7-9(12(15)16-2)8-5-3-4-6-10(8)14-11/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXGZVVGIQMDAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=CC=CC=C2C(=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylamino)quinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with methylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the methylamino group. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylamino)quinoline-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: The methylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry.

Scientific Research Applications

Methyl 2-(methylamino)quinoline-4-carboxylate is a quinoline derivative featuring a methylamino group at the second position and a carboxylate ester at the fourth position of the quinoline ring. It has the molecular formula . This compound has gained attention for its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

This compound and its related compounds have potential applications in several areas of scientific research:

- Antidepressant Effects Compounds similar in structure to this compound exhibit antidepressant effects.

- Anti-inflammatory activity Methyl 2-(4-aminophenyl)quinoline-4-carboxylate, which has an aminophenyl substitution at position 2, shows enhanced solubility and potential anti-inflammatory activity.

- Anticancer Activity Methyl 2-(pyridin-4-yl)quinoline-4-carboxylate, which has a pyridine ring at position 2, has increased activity against certain cancer cell lines. Thiazole-incorporated quinoline derivatives have demonstrated anticancer activities . For example, compounds 24a and 24b showed activity against colon carcinoma HCT-15, while compound 24b displayed efficacy against lung cancer NCIeH322 M .

- Photodynamic Therapy Methyl 6-methoxyquinoline-2-carboxylate, which has a methoxy group at position 6, exhibits unique optical properties and potential use in photodynamic therapy.

Studies on Biological Interactions

Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. These studies typically involve:

- Binding assays to determine the affinity of the compound for specific proteins or enzymes.

- Cell-based assays to assess the effects of the compound on cellular function.

- In vivo studies to evaluate the efficacy and safety of the compound in animal models.

Tables of Related Compounds

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2-(4-aminophenyl)quinoline-4-carboxylate | Aminophenyl substitution at position 2 | Enhanced solubility and potential anti-inflammatory activity |

| Methyl 2-(pyridin-4-yl)quinoline-4-carboxylate | Pyridine ring at position 2 | Increased activity against certain cancer cell lines |

| Methyl 6-methoxyquinoline-2-carboxylate | Methoxy group at position 6 | Exhibits unique optical properties and potential use in photodynamic therapy |

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it may bind to receptors, modulating cellular signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Comparisons

Substituent Position and Functional Group Variations

Methyl 6-Methoxy-2-Arylquinoline-4-carboxylate Derivatives Structure: Methoxy (-OCH₃) at position 6, aryl group (e.g., phenyl) at position 2, and methyl ester at position 4. Key Differences: The methoxy group at position 6 introduces electron-donating effects, which may enhance π-π stacking interactions with aromatic residues in biological targets. The aryl group at position 2 increases steric bulk compared to the methylamino group in the target compound . Biological Relevance: These derivatives exhibit P-glycoprotein inhibition, suggesting that substituent bulk and electronic effects at position 2 modulate activity .

8-Chloro-2-(4-Methylphenyl)quinoline-4-carboxylic Acid Structure: Chlorine at position 8, 4-methylphenyl at position 2, and carboxylic acid (-COOH) at position 4. The chlorine atom at position 8 may enhance stability through steric and electronic effects . Physicochemical Properties: Soluble in chloroform, methanol, and DMSO; melting point data unavailable .

2-Methyl-quinoline-4-carboxylic Acid Structure: Methyl (-CH₃) at position 2 and carboxylic acid at position 4. Key Differences: The absence of a methylamino group limits hydrogen-bonding capacity. The carboxylic acid group may form salts, improving aqueous solubility but reducing bioavailability .

Core Modifications

Methyl 6-Chloro-2-Methyl-4-Phenylquinoline-3-carboxylate Structure: Chlorine at position 6, methyl at position 2, phenyl at position 4, and methyl ester at position 3. Key Differences: The ester group at position 3 (vs.

Physicochemical Properties

*Predicted based on structural analogs.

Biological Activity

Methyl 2-(methylamino)quinoline-4-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, including potential antidepressant effects, anticancer properties, and interactions with various biological targets. This article explores the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N2O2. The compound is characterized by a methylamino group at the second position and a carboxylate ester at the fourth position of the quinoline ring. Its structural features contribute to its biological activity and therapeutic potential.

Biological Activities

1. Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant activity. This effect is attributed to its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

2. Anticancer Properties

The compound has shown promise in anticancer research, particularly against certain cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in various cancer types, suggesting its potential as a chemotherapeutic agent.

3. Enzyme Inhibition

this compound has been evaluated for its inhibitory effects on specific enzymes such as quinone reductase 2 (QR2). Inhibiting QR2 may protect cells from oxidative damage, making this compound a candidate for cancer chemoprevention .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Ring : The initial step often involves the condensation of appropriate precursors to form the quinoline structure.

- Introduction of Functional Groups : Subsequent reactions introduce the methylamino group and the carboxylate ester.

- Purification : The final product is purified through crystallization or chromatography.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 2-(4-aminophenyl)quinoline-4-carboxylate | Aminophenyl substitution at position 2 | Enhanced solubility and potential anti-inflammatory activity |

| Methyl 6-methoxyquinoline-2-carboxylate | Methoxy group at position 6 | Exhibits unique optical properties and potential use in photodynamic therapy |

| Methyl 2-(pyridin-4-yl)quinoline-4-carboxylate | Pyridine ring at position 2 | Increased activity against certain cancer cell lines |

These derivatives highlight the versatility of quinoline-based compounds while emphasizing how specific functional groups influence biological activities .

Case Studies

Several studies have illustrated the biological effects of this compound:

- Antidepressant Activity : A study demonstrated that this compound significantly reduced depressive-like behaviors in animal models, suggesting potential for further development as an antidepressant .

- Anticancer Efficacy : In vitro studies showed that this compound induced apoptosis in breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Enzyme Inhibition : Research on QR2 inhibition revealed that modifications to the methyl group enhanced inhibitory potency, indicating that structural alterations could lead to more effective derivatives .

Q & A

Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity for this compound?

- Methodological Answer : Systematically modify substituents and analyze bioactivity:

- Replace the methylamino group with bulkier alkyl chains to enhance lipophilicity.

- Substitute the C4 carboxylate with amides to improve membrane permeability.

- Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .

Data Contradiction Analysis

- Example : If LCMS data shows m/z 428 [M+H]+ in one study but m/z 681 in another , verify if the discrepancy arises from adduct formation (e.g., sodium or potassium ions) or incomplete purification. Use high-resolution mass spectrometry (HRMS) to confirm the exact mass.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.